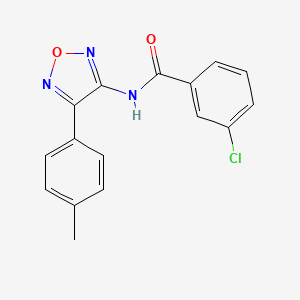

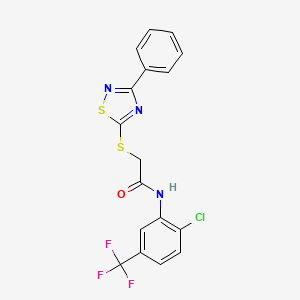

3-chloro-N-(4-(p-tolyl)-1,2,5-oxadiazol-3-yl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-chloro-N-(4-(p-tolyl)-1,2,5-oxadiazol-3-yl)benzamide is a chemical compound that has shown potential in scientific research applications.

Aplicaciones Científicas De Investigación

Cancer Therapy Applications

Research indicates that derivatives of benzamides with substituted heteroaryl rings, such as those containing the oxadiazole moiety, show promise as novel RET kinase inhibitors for cancer therapy. These compounds have been shown to exhibit moderate to high potency in kinase assays and can inhibit cell proliferation driven by RET wildtype and mutations, suggesting potential as lead compounds in cancer treatment (Han et al., 2016).

Antimicrobial Activity

A study on the synthesis, characterization, and evaluation of 1,3,4-oxadiazole derivatives for antimicrobial activity revealed that certain benzamide derivatives exhibit promising antimycobacterial activity against Mycobacterium tuberculosis. The research highlighted the potential of these compounds as lead molecules for further drug development, especially due to their significant activity without toxicity against normal cell lines (Nayak et al., 2016).

Material Science

In the field of material science, novel condensing agents containing the 1,3,4-oxadiazole structure have been developed for the synthesis of amides, esters, and polyamides under mild conditions. These agents facilitate the direct polycondensation of dicarboxylic acids with aromatic diamines to produce high-molecular-weight polyamides and polyureas, highlighting their utility in polymer science (Saegusa et al., 1989).

Pharmaceutical Analysis

Research into the development of chromium(III) sensors using N-(thiazol-2-ylcarbamothioyl) benzamide as an ionophore has shown potential for the potentiometric determination of chromium(III) in pharmaceutical samples. This study illustrates the application of benzamide derivatives in creating selective and sensitive analytical tools for metal ion detection (Vazifekhoran et al., 2023).

Propiedades

IUPAC Name |

3-chloro-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClN3O2/c1-10-5-7-11(8-6-10)14-15(20-22-19-14)18-16(21)12-3-2-4-13(17)9-12/h2-9H,1H3,(H,18,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTFTWWPLBYZEPF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NON=C2NC(=O)C3=CC(=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-chloro-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(1H-benzimidazol-2-yl)phenyl]-3-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2437479.png)

![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-2-(2-methoxyphenoxy)acetamide](/img/structure/B2437485.png)

![N-(2-(dimethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide hydrochloride](/img/structure/B2437488.png)

![3-(1H-pyrrol-1-yl)-N-(4-(pyrrolidin-1-yl)benzyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2437493.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N4-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)piperidine-1,4-dicarboxamide](/img/structure/B2437496.png)

![(2E)-3-[N-(2,6-dichlorophenyl)carbamoyl]prop-2-enoic acid](/img/structure/B2437499.png)

![2-(2-Ethoxyethyl)-6-[(4-methoxyphenyl)methyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2437501.png)

![Methyl 3-(cyclohexanecarboxamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2437502.png)